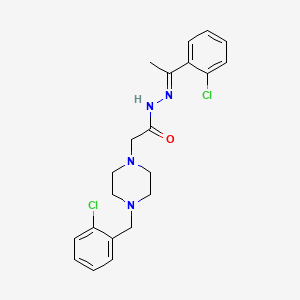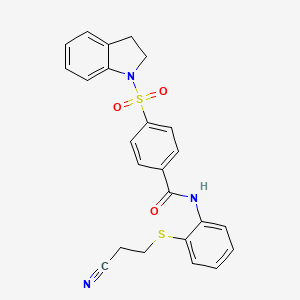
N-(2-((2-cyanoethyl)thio)phenyl)-4-(indolin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2-CYANOETHYL)SULFANYL]PHENYL}-4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)BENZAMIDE is a complex organic compound that features a combination of indole and benzamide structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-CYANOETHYL)SULFANYL]PHENYL}-4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)BENZAMIDE typically involves multiple steps. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the sulfonyl group and the cyanoethyl group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-CYANOETHYL)SULFANYL]PHENYL}-4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{2-[(2-CYANOETHYL)SULFANYL]PHENYL}-4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{2-[(2-CYANOETHYL)SULFANYL]PHENYL}-4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and benzamide derivatives that share structural features with N-{2-[(2-CYANOETHYL)SULFANYL]PHENYL}-4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)BENZAMIDE.
Uniqueness
What sets N-{2-[(2-CYANOETHYL)SULFANYL]PHENYL}-4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)BENZAMIDE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H21N3O3S2 |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide |
InChI |
InChI=1S/C24H21N3O3S2/c25-15-5-17-31-23-9-4-2-7-21(23)26-24(28)19-10-12-20(13-11-19)32(29,30)27-16-14-18-6-1-3-8-22(18)27/h1-4,6-13H,5,14,16-17H2,(H,26,28) |
InChI Key |
SCDRHIDTBGQAGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4SCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-4H-chromen-4-one](/img/structure/B11655732.png)
![N-Benzyl-N-[4-(4-isopropoxy-benzylidene-hydrazinocarbonyl)-phenyl]-methanesulfonamide](/img/structure/B11655739.png)
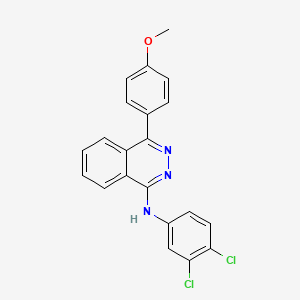
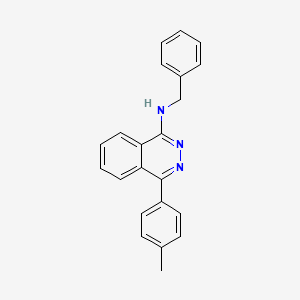
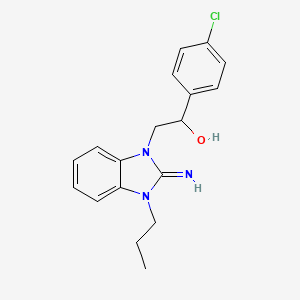
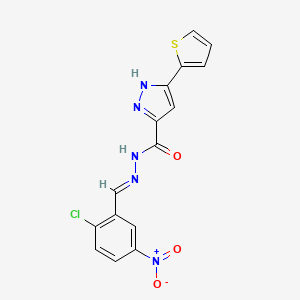
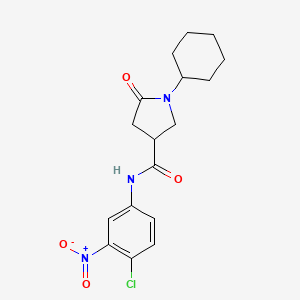
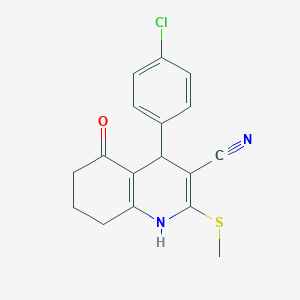
![2-(3-methoxyphenyl)-N-[2-(propan-2-yl)phenyl]quinoline-4-carboxamide](/img/structure/B11655788.png)
![2-(2,6-dimethyl-4-morpholinyl)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11655794.png)
![1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B11655802.png)
![3-(2-chlorophenyl)-N'-[(E)-1-(2-furyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11655806.png)
amino}-1-benzofuran-3-carboxylate](/img/structure/B11655808.png)
